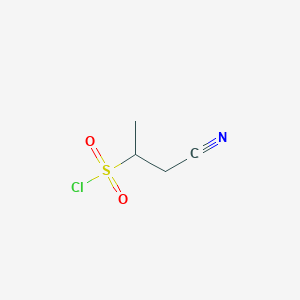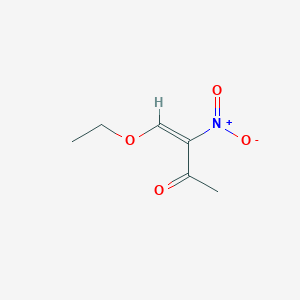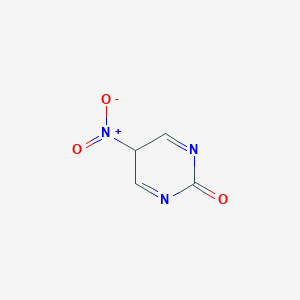-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)
[1-(5-hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5: is a synthetic compound characterized by its unique structural features. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of a hydroxypentyl group and a tetramethylcyclopropyl moiety makes this compound particularly interesting for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the hydroxypentyl group and the tetramethylcyclopropyl moiety. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxypentyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypentyl group may yield ketones, while substitution reactions on the indole ring can produce a variety of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may serve as a probe to study various biochemical pathways and interactions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 involves its interaction with specific molecular targets. The hydroxypentyl group may facilitate binding to certain receptors or enzymes, while the indole core can interact with various biological macromolecules. The tetramethylcyclopropyl moiety may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
2-(1H-Indol-3-yl)-ethylamine: This compound shares the indole core but lacks the hydroxypentyl and tetramethylcyclopropyl groups.
Tryptamine: Another indole derivative with different substituents, commonly found in biological systems.
Uniqueness: The unique combination of the hydroxypentyl group and the tetramethylcyclopropyl moiety distinguishes 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 from other similar compounds, potentially offering distinct biological activities and applications.
Propiedades
Fórmula molecular |
C21H29NO2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D |
Clave InChI |
AFWBYMXUEMOBRP-OAWGXGCBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
SMILES canónico |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


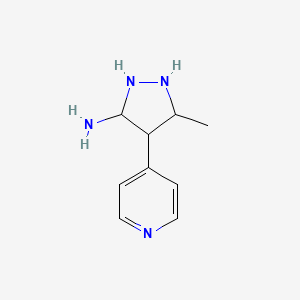
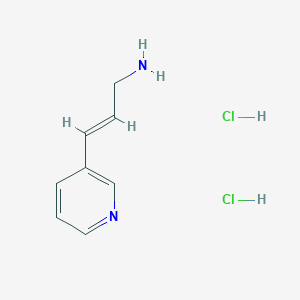
![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)
![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
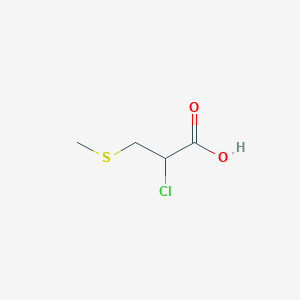
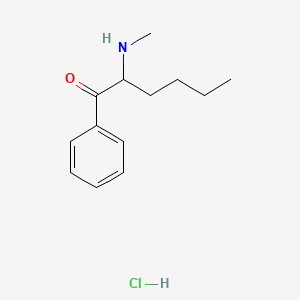
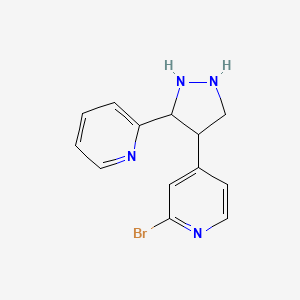

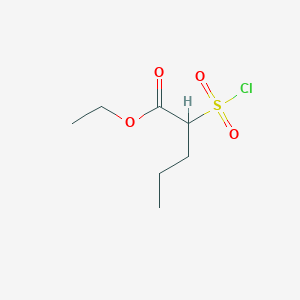
![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
